N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a hybrid molecule combining a tetrahydroquinoline scaffold with a 1,2,3-triazole-carboxamide moiety. The tetrahydroquinoline core is partially hydrogenated, distinguishing it from fully aromatic quinoline derivatives, which may influence its electronic properties and biological interactions. Structural determination tools like SHELXL (used for crystallography) and synthetic methods involving click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) may be relevant to its development .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-24-13-17(22-23-24)19(26)21-16-10-9-14-8-5-11-25(18(14)12-16)20(27)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZMCMDGNYDGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a benzoyl group and a triazole moiety. Its molecular formula is with a molecular weight of approximately 320.39 g/mol. The presence of the triazole ring is significant as it can enhance the compound's interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and may be beneficial in treating diseases such as cancer.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 3.5 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 4.0 | Cell cycle arrest in G2/M phase |
These studies indicate that the compound may induce apoptosis and inhibit cell proliferation by targeting microtubule dynamics.
Antimicrobial Studies
Research has also highlighted the antimicrobial potential of this compound. In a study evaluating its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 18 µg/mL |
The compound demonstrated significant inhibitory effects at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.
Comparative Analysis with Related Compounds
To assess the unique biological activity of this compound compared to similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(1-benzoyl-1,2,3,4-tetrahydroquinoline) | Moderate anticancer activity |
| N-(benzoyl)-triazole derivatives | Variable antimicrobial effects |
| N-(methyl-benzoyl)-tetrahydroquinoline derivatives | Lower potency than target compound |
This comparison indicates that the incorporation of both triazole and tetrahydroquinoline structures enhances the biological activity of this specific compound.
Comparison with Similar Compounds
Structural Analogues from Quinoline–Benzimidazole Hybrids ()
Compounds such as 4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]benzaldehyde (12) and 7-chloro-4-(4-{[4-(5-chloro-1H-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9b) share structural motifs with the target compound but differ in key aspects:
Key Observations :
- The tetrahydroquinoline core in the target compound may enhance solubility compared to aromatic quinolines in Compounds 12 and 9b.
- The benzoyl group could modulate pharmacokinetic properties, whereas chloro substituents in Compounds 12 and 9b may improve target binding but increase toxicity.
- Lower yields in Compound 9b (46%) highlight synthetic challenges in benzimidazole-triazole hybrids compared to simpler triazole derivatives like Compound 12 (76%) .
Triazole Isomerism and Substitution Patterns ()
The patent-pending compound 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide features a 1,2,4-triazole isomer instead of the 1,2,3-triazole in the target compound. Additionally, the pyridazine core in the patented compound contrasts with the tetrahydroquinoline in the target, suggesting divergent applications (e.g., kinase inhibition vs. antiproliferative activity) .
Triazole Derivatives in Corrosion Inhibition ()
The presence of electron-withdrawing groups (e.g., fluoro) and sulfur atoms in these derivatives enhances adsorption on metal surfaces, a property less relevant to the target compound’s carboxamide functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
